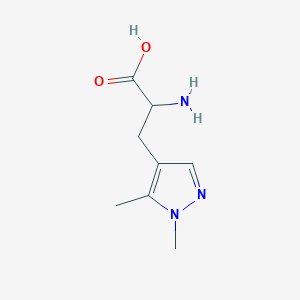

3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine

Description

Significance of the Pyrazole (B372694) Scaffold in Medicinal Chemistry and Chemical Biology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. benthamdirect.com This designation stems from its frequent appearance in a wide array of pharmacologically active compounds and its ability to interact with multiple biological targets. benthamdirect.comtandfonline.com The metabolic stability of the pyrazole ring further enhances its appeal in drug design. tandfonline.comnih.gov

The versatility of the pyrazole core allows it to serve as a bioisostere for other aromatic rings, such as phenyl groups, enabling chemists to fine-tune a molecule's properties, including solubility, lipophilicity, and metabolic profile. acs.orgcambridgemedchemconsulting.com The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and receptors. nih.gov This has led to the development of numerous FDA-approved drugs across a broad spectrum of therapeutic areas, underscoring the scaffold's profound impact on modern medicine. benthamdirect.comnih.govrsc.orgresearchgate.net

| Drug Name | Therapeutic Application | Year of Approval (Approx.) |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1998 |

| Sildenafil | Erectile dysfunction (PDE5 inhibitor) | 1998 |

| Rimonabant | Anti-obesity (CB1 antagonist) (Withdrawn) | 2006 |

| Ruxolitinib | Anticancer (JAK inhibitor) | 2011 |

| Apixaban | Anticoagulant (Factor Xa inhibitor) | 2012 |

| Crizotinib | Anticancer (ALK/ROS1 inhibitor) | 2011 |

Data derived from multiple sources, including comprehensive reviews on pyrazole-based pharmaceuticals. benthamdirect.comnih.govnih.govtandfonline.comresearchgate.net

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.orgdrugfuture.comijsrst.comnih.gov Knorr's pioneering work involved the condensation reaction of 1,3-dicarbonyl compounds with hydrazines, a method that remains a fundamental strategy for pyrazole synthesis, now known as the Knorr pyrazole synthesis. wikipedia.orgdrugfuture.comchemhelpasap.commdpi.com Shortly after, in 1889, the first synthesis of the parent pyrazole compound was achieved by Buchner. globalresearchonline.net

The biological relevance of this scaffold was highlighted in 1959 with the isolation of the first natural pyrazole-containing compound, 1-pyrazolyl-alanine, from watermelon seeds. ijsrst.comnih.govwikipedia.orgnih.gov This discovery spurred further interest in pyrazole derivatives as biologically active molecules. Early research led to the discovery of antipyrine (B355649) in 1883, one of the first synthetic pyrazolone (B3327878) derivatives used widely as an analgesic and antipyretic. britannica.com Over the decades, research has evolved from simple derivatives to complex, poly-substituted molecules, with modern synthetic methods enabling precise control over the structure and function of pyrazole-based compounds for targeted therapeutic applications. nih.govmdpi.com

Peptides are crucial signaling molecules in physiology but often make poor drug candidates due to their low metabolic stability against proteolysis and poor bioavailability. nih.govlifechemicals.com Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while possessing improved drug-like properties. nih.govlifechemicals.com

Heterocyclic amino acids are invaluable building blocks in the design of peptidomimetics. mdpi.comnih.govresearchgate.net Incorporating these unnatural amino acids into a peptide sequence can:

Enhance Proteolytic Stability: The non-natural side chains or backbone modifications can render the peptide unrecognizable to digestive enzymes (proteases). nih.govacs.org

Impose Conformational Constraints: The rigid structure of the heterocyclic ring can lock the peptide backbone into a specific three-dimensional shape, such as a β-turn or α-helix, which is often required for biological activity. nih.gov

Introduce Novel Functionality: The heterocycle can introduce new pharmacophoric features, such as hydrogen bonding sites or aromatic interactions, to improve binding affinity and selectivity for a biological target. rsc.org

By replacing native amino acids with heterocyclic variants like pyrazolylalanine, researchers can create novel peptides and protein mimetics with superior stability and tailored biological functions. mdpi.comnih.gov

Overview of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: A Distinct Unnatural Amino Acid

This compound is a synthetic, unnatural amino acid that features a dimethylated pyrazole ring attached at its 4-position to the β-carbon of an alanine (B10760859) backbone. This specific substitution pattern distinguishes it from other pyrazolylalanines and imparts unique chemical characteristics relevant to its potential use in chemical research.

The structure of this compound suggests several rationales for its use as a tool in chemical biology and medicinal chemistry.

Bioisosterism: The dimethylpyrazole side chain can act as a bioisostere of the phenyl group in phenylalanine or the indole (B1671886) group in tryptophan. This allows it to mimic the steric and aromatic properties of these natural amino acids while introducing the distinct electronic features of the pyrazole ring. acs.orgrsc.org

Modulated Lipophilicity and Polarity: The presence of two nitrogen atoms and two methyl groups on the pyrazole ring alters the hydrophobicity and hydrogen bonding capacity compared to a simple phenyl ring. The N-methylation at the 1-position prevents this nitrogen from acting as a hydrogen bond donor, a common strategy in medicinal chemistry to improve cell permeability.

Conformational Rigidity: The pyrazole ring provides a rigid scaffold that can be used to control the local conformation of a peptide chain when incorporated.

Chemical Handle: The pyrazole ring can serve as a chemical handle for further modifications or as a coordination site for metal ions in the design of novel catalysts or imaging agents.

While research specifically detailing the applications of this compound is limited, the broader field of pyrazole-containing amino acids is an active area of investigation. Research primarily focuses on the development of synthetic methodologies to access these complex building blocks.

A key challenge is achieving regioselective synthesis, ensuring the amino acid side chain is attached to the correct position on the pyrazole ring. Modern synthetic approaches have been developed to create highly conjugated, 5-arylpyrazole-containing α-amino acids. rsc.org One such strategy involves a Horner-Wadsworth-Emmons reaction followed by condensation with a hydrazine (B178648) and subsequent oxidation. rsc.org Early syntheses of pyrazole-containing amino acids date back to the mid-20th century, demonstrating a long-standing interest in this class of compounds. acs.org The availability of these synthetic methods allows for the creation of diverse pyrazolylalanine derivatives for various research applications, including their use as probes for enzymes like serine proteases. rsc.orgnih.gov

| Compound Name | Synthetic Precursor | Key Reaction Steps | Mass Spectrometry (m/z) |

|---|---|---|---|

| (2S)-2-Amino-3-(1′,5′-diphenyl-1′H-pyrazol-3′-yl)propanoic acid hydrochloride | Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-(1′,5′-diphenyl-1′H-pyrazol-3′-yl)propanoate | 1. Saponification (Cs₂CO₃) 2. Acid Hydrolysis (6.0 M HCl) | 308.1382 [M+H]⁺ |

Data from a 2015 study on the synthesis of pyrazole-containing α-amino acids, illustrating modern methods for creating these derivatives. rsc.org

The ongoing development of synthetic routes to pyrazolylalanines and related derivatives is crucial for expanding their use as research tools to probe biological systems and as building blocks for novel peptidomimetics and therapeutic agents. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWHFPVATVWMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 1,5 Dimethyl 1h Pyrazol 4 Yl Alanine and Its Analogs

De Novo Synthesis of the Pyrazole (B372694) Ring System Precursors

The creation of the core pyrazole structure is the foundational step in the synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine. This process involves building the heterocyclic ring from acyclic precursors, followed by targeted modifications to enable the attachment of the amino acid side chain.

Synthetic Routes to 1,5-Dimethyl-1H-pyrazole Derivatives

The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry, with the most common method being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. chim.itnih.gov For the specific synthesis of 1,5-dimethyl-1H-pyrazole, the reaction would typically involve a 1,3-dicarbonyl compound like acetylacetone (B45752) and methylhydrazine.

The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The use of methylhydrazine introduces one of the methyl groups onto a nitrogen atom. However, the reaction of an unsymmetrical dicarbonyl with a substituted hydrazine can lead to a mixture of regioisomers. To achieve the specific 1,5-dimethyl substitution pattern, strategic selection of starting materials or subsequent N-alkylation of a pre-formed pyrazole is necessary.

A common and regioselective route involves the initial synthesis of 3,5-dimethyl-1H-pyrazole by reacting acetylacetone with hydrazine hydrate. The resulting pyrazole can then be selectively methylated at the N-1 position using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Table 1: Common Reactions for 1,5-Dimethyl-1H-pyrazole Synthesis

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|

| Acetylacetone | Hydrazine Hydrate | Reflux in ethanol | 3,5-Dimethyl-1H-pyrazole |

| 3,5-Dimethyl-1H-pyrazole | Methyl Iodide | Base (e.g., K2CO3) | 1,3,5-Trimethylpyrazole (and other isomers) |

This table illustrates common synthetic pathways towards dimethylated pyrazoles. The regioselectivity of the N-methylation step is a critical consideration for the synthesis of the desired 1,5-dimethyl isomer.

Strategic Functionalization at the C-4 Position for Alanine (B10760859) Moiety Attachment

With the 1,5-dimethyl-1H-pyrazole core in hand, the next step is to introduce a functional group at the C-4 position, which will serve as the attachment point for the alanine side chain. Pyrazoles are π-excessive aromatic systems and are susceptible to electrophilic substitution, preferentially at the C-4 position if the N-1 and C-3/C-5 positions are substituted. chim.it

Several classic electrophilic substitution reactions can be employed for this purpose:

Vilsmeier-Haack Reaction: Using phosphorus oxychloride (POCl3) and dimethylformamide (DMF), a formyl group (-CHO) can be introduced at the C-4 position. This aldehyde can then be elaborated into the alanine side chain.

Friedel-Crafts Acylation: An acyl group can be introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Halogenation: Bromination or chlorination can introduce a halogen at the C-4 position, which can then be used in cross-coupling reactions (e.g., Heck, Suzuki) to build the side chain.

Mannich Reaction: This reaction introduces an aminomethyl group, which can be a precursor to the desired alanine structure.

The choice of functionalization strategy depends on the subsequent steps planned for introducing the alanine moiety. For instance, a C-4 brominated pyrazole can be coupled with a protected glycine (B1666218) equivalent under palladium catalysis. Alternatively, a C-4 aldehyde can undergo a Horner-Wadsworth-Emmons reaction followed by reduction and amination steps.

Stereoselective Synthesis of the Alanine Moiety

The biological activity of amino acids is critically dependent on their stereochemistry. Therefore, controlling the formation of the chiral center in the alanine portion of this compound is of paramount importance. This is achieved through asymmetric synthesis, utilizing either chiral auxiliaries or enantioselective catalysis. The development of efficient and versatile methods for the enantioselective synthesis of unnatural α-amino acids is a significant objective in chemical research. nih.govuniurb.it

Application of Chiral Auxiliaries and Reagents in Pyrazolylalanine Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. sigmaaldrich.comsigmaaldrich.com

In the context of synthesizing this compound, a common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For example, a chiral oxazolidinone, such as those developed by Evans, can be acylated with bromoacetic acid and then converted to a glycine derivative. This chiral glycine synthon is then deprotonated to form an enolate, which is subsequently alkylated with a C-4 functionalized 1,5-dimethylpyrazole (B184060) (e.g., 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole). The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Finally, hydrolysis removes the chiral auxiliary, yielding the desired enantiomerically enriched amino acid.

Other notable chiral auxiliaries that could be employed include pseudoephedrine amides and Oppolzer's camphorsultam. wikipedia.org The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Chelation control with a Lewis acid, steric shielding by the substituent. |

| Pseudoephedrine | Alkylation of glycine derivatives | Forms a rigid chelated enolate, shielding one face. |

This table provides examples of common chiral auxiliaries and the principles by which they control stereochemistry. These principles are applicable to the asymmetric synthesis of pyrazolylalanine.

Enantioselective Catalysis for Unnatural Alpha-Amino Acid Derivatization

Catalytic asymmetric methods are highly sought after as they allow for the synthesis of chiral molecules using only a small amount of a chiral catalyst, making them more atom-economical and efficient than stoichiometric approaches. nature.comresearchgate.net A variety of catalytic systems, including transition-metal complexes and organocatalysts, have been developed for the synthesis of unnatural amino acids. nih.govrsc.org

In recent years, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful organocatalysts for a wide range of enantioselective transformations. nih.govrsc.org They have proven effective in the synthesis of unnatural α-amino acid derivatives. bohrium.comresearchgate.net

A relevant strategy involves the CPA-catalyzed asymmetric reaction of a pyrazole nucleophile with an electrophilic α-imino ester. bohrium.comresearchgate.net In this approach, the chiral phosphoric acid acts as a bifunctional catalyst. It activates the α-imino ester by protonating the imine nitrogen, making it more electrophilic. Simultaneously, the conjugate base of the CPA forms a chiral ion pair with the protonated imine, creating a defined chiral environment. This chiral pocket then directs the nucleophilic attack of the pyrazole from a specific face, leading to the formation of the product with high enantioselectivity.

Lin and coworkers developed an enantioselective synthesis of pyrazole-based α-amino acid derivatives by reacting N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters using a chiral spirocyclic phosphoric acid catalyst. researchgate.net This methodology yielded various pyrazole-based α-amino acids with tetrasubstituted carbon stereocenters in good yields (67–98%) and high enantioselectivities (73–99% ee). bohrium.comresearchgate.net While the specific substrates differ from 1,5-dimethylpyrazole, the underlying catalytic principle is directly applicable to the synthesis of this compound by reacting 1,5-dimethylpyrazole with a suitable α-imino ester in the presence of a chiral phosphoric acid catalyst.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1,5-Dimethyl-1H-pyrazole |

| Acetylacetone |

| Hydrazine hydrate |

| Methylhydrazine |

| 3,5-Dimethyl-1H-pyrazole |

| Methyl iodide |

| Dimethyl sulfate |

| Phosphorus oxychloride |

| Dimethylformamide |

| 4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole |

| Bromoacetic acid |

| Pseudoephedrine |

| Camphorsultam |

| N-aryl-5-aminopyrazoles |

Direct and Indirect Coupling Approaches for Pyrazolylalanine Formation

The formation of the pyrazolylalanine structure can be achieved through various synthetic routes that strategically assemble the heterocyclic core and the amino acid side chain. These approaches can be broadly categorized by the method used to form the crucial carbon-carbon bond between the pyrazole ring and the alanine moiety.

Nucleophilic substitution is a fundamental reaction in organic synthesis that can be employed to prepare key precursors for this compound. While the pyrazole ring itself is generally electron-rich and not highly susceptible to direct nucleophilic attack, its reactivity can be enhanced by the introduction of electron-withdrawing groups. beilstein-journals.org However, a more common strategy involves using the pyrazole as a nucleophile or employing substitution reactions on side chains already attached to the pyrazole core.

For instance, a suitably functionalized pyrazole, such as a 4-(halomethyl)-1,5-dimethyl-1H-pyrazole, could serve as an electrophile in a nucleophilic substitution reaction. This intermediate could react with a nucleophilic glycine equivalent, such as the enolate of diethyl acetamidomalonate, in a classic amino acid synthesis approach. Subsequent hydrolysis and decarboxylation would then yield the desired pyrazolylalanine.

Conversely, the pyrazole nucleus can act as a nucleophile. While less common for C-C bond formation at the 4-position, N-alkylation of pyrazoles is a well-established nucleophilic substitution reaction. For the synthesis of the target compound, the focus remains on building the carbon framework. The preparation of precursors often involves standard substitution reactions to assemble the necessary fragments before the core pyrazole-forming cyclization step. beilstein-journals.org

Cyclocondensation reactions, particularly the Knorr pyrazole synthesis, represent the most classical and versatile method for constructing the pyrazole ring. beilstein-journals.org This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgrsc.org For the synthesis of a 1,5-dimethyl-4-substituted pyrazole, the reaction would utilize methylhydrazine and a suitably substituted 1,3-dicarbonyl compound. The regioselectivity of the reaction with an unsymmetrical dicarbonyl and methylhydrazine can sometimes lead to a mixture of isomers, which is a key consideration in this synthetic strategy. beilstein-journals.org

A plausible route to this compound begins with the synthesis of 4-formyl-1,5-dimethyl-1H-pyrazole. This key intermediate can be synthesized via the Vilsmeier-Haack reaction on a corresponding hydrazone. chemmethod.comscispace.com The Vilsmeier-Haack reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group onto an activated aromatic or heterocyclic ring. chemmethod.com

Once the 4-formyl-1,5-dimethyl-1H-pyrazole is obtained, it can be converted into the alanine side chain through several established methods:

Strecker Synthesis : This reaction involves treating the aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the racemic amino acid. masterorganicchemistry.comwikipedia.org

Reductive Amination : The aldehyde can undergo reductive amination with an ammonia source and a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding amine, which is a precursor to the final amino acid after further functional group manipulations. researchgate.netnih.gov

Multi-component reactions (MCRs) offer an efficient alternative, allowing for the construction of complex molecules like substituted pyrazoles in a single step from three or more starting materials. rsc.orgresearchgate.netmdpi.com These reactions are valued for their high atom economy and operational simplicity. Various MCRs have been developed for the synthesis of polysubstituted pyrazoles, which could be adapted to produce a pyrazole scaffold with the necessary functionality at the 4-position for conversion to the alanine side chain. beilstein-journals.orgresearchgate.netrsc.org

| Reaction Type | Key Reactants | Typical Conditions | Notes |

|---|---|---|---|

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Methylhydrazine | Acid or base catalysis, often in an alcohol solvent, reflux. | Regioselectivity can be an issue with unsymmetrical dicarbonyls. beilstein-journals.org |

| Vilsmeier-Haack Formylation | Hydrazone, POCl₃, DMF | 0°C to reflux, followed by aqueous workup. | A standard method for introducing formyl groups onto heterocyclic rings. chemmethod.comscispace.com |

| Strecker Amino Acid Synthesis | Aldehyde, NH₄Cl, KCN, followed by acid hydrolysis | Aqueous or alcoholic solvents. | Produces a racemic mixture of the amino acid. masterorganicchemistry.comwikipedia.org |

| Multi-Component Reaction | Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Catalyst (e.g., piperidine (B6355638), ionic liquid), often in water or solvent-free. mdpi.comresearchgate.net | Highly efficient for generating diverse, highly substituted pyrazoles. researchgate.netrsc.org |

Synthetic Routes to Pyrazole-Containing Peptides and Peptidomimetics Incorporating Pyrazolylalanine

The incorporation of non-canonical amino acids like this compound into peptides is crucial for developing novel therapeutics and biological probes. Both solid-phase and solution-phase synthesis methods can be adapted for this purpose.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. wikipedia.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.org The most common strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection. iris-biotech.debiosynth.com

To incorporate this compound into a peptide using SPPS, it must first be prepared as a protected building block, typically Fmoc-D/L-(1,5-dimethyl-1H-pyrazol-4-yl)alanine . The synthesis involves protecting the α-amino group with an Fmoc moiety, while the carboxylic acid remains free for coupling to the resin-bound peptide. The pyrazole ring of this specific amino acid is generally stable to the standard conditions of Fmoc-SPPS (piperidine for deprotection, TFA for final cleavage) and does not typically require a side-chain protecting group. iris-biotech.de

The protected amino acid is then used in the standard SPPS cycle:

Deprotection : The Fmoc group of the resin-bound peptide is removed, usually with a solution of piperidine in DMF. nih.gov

Coupling : The free carboxyl group of Fmoc-protected this compound is activated using a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) and added in excess to the resin to react with the newly freed N-terminal amine.

Washing : Excess reagents and byproducts are washed away, leaving the elongated peptide attached to the resin.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). biosynth.com

Solution-phase peptide synthesis, while more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for large-scale synthesis or the preparation of short peptides and fragments. wikipedia.org In this method, protected amino acids or peptide fragments are coupled in an appropriate solvent, and the product is isolated and purified after each step. researchgate.net

The incorporation of this compound in solution-phase synthesis requires appropriate protection of the α-amino group (e.g., with Boc or Cbz groups) and the carboxyl group (e.g., as a methyl or benzyl (B1604629) ester). The coupling reaction involves activating the carboxyl group of one amino acid to facilitate the formation of a peptide bond with the free amino group of another. researchgate.net

A variety of coupling reagents are available to promote this reaction, minimizing side reactions such as racemization.

| Coupling Reagent | Abbreviation | Description | Common Additives |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | A widely used, cost-effective carbodiimide (B86325) reagent. Forms a dicyclohexylurea (DCU) byproduct that is poorly soluble. | HOBt, HOSu |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A popular uronium-based reagent known for high coupling efficiency and low racemization. Byproducts are water-soluble. | HOBt, DIPEA |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly efficient aminium-based reagent, particularly effective for sterically hindered couplings. | HOAt, DIPEA |

| Propylphosphonic Anhydride | T3P | A versatile and efficient coupling reagent with water-soluble byproducts, considered a green chemistry alternative. | - |

Derivatization and Analog Generation of this compound

The generation of analogs of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov Modifications can be made to the pyrazole core, the amino acid backbone, or both.

Pyrazole Core Derivatization: The 1,5-dimethyl-1H-pyrazole ring is relatively stable. The N1 and C5 positions are blocked by methyl groups, and the C4 position is occupied by the alanine side chain. This leaves the C3 position as the primary site for further functionalization. Derivatization at C3 could potentially be achieved through metallation (e.g., using a strong base like n-butyllithium) followed by quenching with an electrophile.

Analog Generation: A more common approach to generating analogs is to modify the synthetic precursors.

Varying Hydrazine : Instead of methylhydrazine, other substituted hydrazines (e.g., ethylhydrazine, phenylhydrazine) can be used in the cyclocondensation step to generate analogs with different substituents at the N1 position. beilstein-journals.orgrsc.org

Varying the 1,3-Dicarbonyl : The 1,3-dicarbonyl precursor can be modified. For example, using a different diketone in the Knorr synthesis would lead to different substituents at the C3 and C5 positions of the pyrazole ring. beilstein-journals.orgrsc.org

Modifying the Alanine Side Chain : Standard organic chemistry techniques can be applied to the amino acid itself. For example, the α-amino group could be alkylated to produce N-methylated analogs, or the side chain could be homologated to create pyrazolyl-homoalanine derivatives. Asymmetric synthesis methods can be employed to produce enantiomerically pure α-methylated or other α,α-disubstituted pyrazolylalanines. researchgate.net

These derivatization strategies allow for the systematic exploration of the chemical space around the parent amino acid, enabling the fine-tuning of its biological and pharmacological properties. nih.govnih.gov

Systematic Modification of the Pyrazole Ring Substituents

The core of this compound is the 1,5-dimethyl-1H-pyrazole ring. Synthetic strategies often begin with the construction of this substituted pyrazole, which can then be further functionalized to introduce the alanine side chain. A plausible and widely utilized method for introducing a functional group at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction. nih.govmdpi.comresearchgate.netchemmethod.comijpcbs.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent that acts as a formylating agent for electron-rich aromatic and heterocyclic compounds. ijpcbs.com

For the synthesis of the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, the starting material would be 1,5-dimethyl-1H-pyrazole. The Vilsmeier-Haack reaction on this substrate would introduce a formyl group at the C4 position, which is the most nucleophilic site on the pyrazole ring. researchgate.net

Once the 4-formyl-1,5-dimethyl-1H-pyrazole is obtained, various synthetic routes can be envisioned for its conversion to the desired alanine derivative. Two classical methods for amino acid synthesis from an aldehyde are the Strecker synthesis and the Erlenmeyer-Plöchl synthesis.

The Strecker synthesis involves the reaction of the aldehyde with ammonia and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

The Erlenmeyer-Plöchl synthesis , on the other hand, involves the condensation of the aldehyde with N-acetylglycine to form an azlactone (an oxazolone (B7731731) derivative). This intermediate can then be reduced and hydrolyzed to yield the desired amino acid. wikipedia.org

Systematic modification of the pyrazole ring substituents of this compound would involve either starting from differently substituted pyrazoles or performing post-synthetic modifications on the pyrazole ring of the final amino acid or its precursors. For instance, the methyl groups at the N1 and C5 positions could be replaced by other alkyl or aryl groups by starting with the appropriately substituted hydrazine and β-dicarbonyl compound during the initial pyrazole synthesis.

Direct C-H functionalization of the pyrazole ring is another powerful tool for introducing diversity. researchgate.netelsevierpure.comrsc.org Transition-metal-catalyzed reactions can be employed to introduce various substituents at specific positions of the pyrazole core, although regioselectivity can be a challenge. researchgate.netelsevierpure.comrsc.org For the 1,5-dimethyl-1H-pyrazole system, the C4 position is the most reactive towards electrophilic substitution, while the C3 position could potentially be functionalized through directed metalation or other advanced synthetic methods.

Below is a table summarizing potential synthetic strategies for modifying the pyrazole ring substituents:

| Starting Material | Reagents and Conditions | Product | Research Aim |

| 1-Substituted-5-methyl-1H-pyrazole | 1. POCl₃, DMF (Vilsmeier-Haack) 2. NH₃, KCN then H₃O⁺ (Strecker) | 3-(1-Substituted-5-methyl-1H-pyrazol-4-yl)alanine | Investigate the effect of the N1-substituent on biological activity. |

| Substituted Hydrazine and Pentane-2,4-dione | 1. Condensation 2. Vilsmeier-Haack 3. Strecker/Erlenmeyer-Plöchl | 3-(1,5-Disubstituted-1H-pyrazol-4-yl)alanine | Explore a wide range of substituents at N1 and C5. |

| This compound | Transition metal catalyst, coupling partner (e.g., aryl halide) | 3-(3-Substituted-1,5-dimethyl-1H-pyrazol-4-yl)alanine | Introduce diversity at the C3 position for structure-activity relationship studies. |

Tailoring of the Amino Acid Side Chain for Specific Research Aims

Modification of the amino acid side chain of this compound allows for the fine-tuning of its properties for specific research applications, such as peptide chemistry or drug design. These modifications can involve changing the length of the alkyl chain, introducing functional groups, or altering the stereochemistry.

Starting from the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, different amino acid side chains can be constructed. For instance, instead of introducing an alanine moiety, a Horner-Wadsworth-Emmons reaction could be employed to generate an α,β-unsaturated ester, which could then be subjected to Michael addition and further transformations to create longer or more complex side chains.

Another approach involves the post-synthetic modification of the alanine side chain of the final amino acid. The carboxylic acid and amino groups of the alanine moiety provide handles for various chemical transformations. For example, the amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides.

The following table outlines some potential strategies for tailoring the amino acid side chain:

| Starting Material | Reagents and Conditions | Product | Research Aim |

| 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 1. Wittig or Horner-Wadsworth-Emmons reagent 2. Michael addition of a nitrogen nucleophile 3. Hydrolysis/Deprotection | Homologs or functionalized analogs of this compound | Study the effect of side chain length and functionality on peptide conformation or receptor binding. |

| This compound | 1. N-protection 2. Carboxylic acid activation and coupling with an amine 3. Deprotection | Amide derivatives of this compound | Create peptidomimetics or probes for biological assays. |

| This compound | 1. Carboxylic acid protection 2. N-alkylation or N-acylation 3. Deprotection | N-modified derivatives of this compound | Investigate the role of the amino group in biological interactions. |

Advanced Spectroscopic and Structural Elucidation of 3 1,5 Dimethyl 1h Pyrazol 4 Yl Alanine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR techniques would be employed for the complete structural assignment of 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine.

One-Dimensional NMR (¹H, ¹³C) for Comprehensive Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their immediate chemical environment. The anticipated chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be:

A singlet for the pyrazole (B372694) ring proton (H-3).

Two singlets corresponding to the two methyl groups attached to the pyrazole ring (N-CH₃ and C5-CH₃).

A multiplet (likely a doublet of doublets) for the α-proton of the alanine (B10760859) moiety.

A multiplet (likely a doublet) for the β-protons of the alanine moiety.

A broad singlet for the amine (NH₂) protons, which may exchange with the deuterated solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The expected signals would include:

A signal for the carboxyl carbon (C=O) in the downfield region.

Signals for the carbon atoms of the pyrazole ring.

Signals for the α- and β-carbons of the alanine side chain.

Signals for the two methyl group carbons.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.5-4.0 | ~50-60 |

| β-CH₂ | ~3.0-3.5 | ~25-35 |

| C=O | - | ~170-180 |

| Pyrazole C3 | ~7.5-8.0 | ~135-145 |

| Pyrazole C4 | - | ~105-115 |

| Pyrazole C5 | - | ~140-150 |

| N-CH₃ | ~3.7-4.0 | ~35-40 |

| C5-CH₃ | ~2.2-2.5 | ~10-15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the α-proton and the β-protons of the alanine side chain, confirming the amino acid structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons, such as the α-CH, β-CH₂, and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for establishing the connectivity between the alanine moiety and the pyrazole ring. For instance, correlations between the β-protons and the C4 and C5 carbons of the pyrazole ring, as well as correlations from the methyl protons to the respective pyrazole carbons, would definitively confirm the substitution pattern.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₁₃N₃O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its elemental composition.

| Ion | Formula | Calculated Exact Mass | Expected Experimental Mass |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₄N₃O₂⁺ | 184.1086 | Within 5 ppm of calculated |

Analysis of Fragmentation Patterns for Structural Characterization

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By employing techniques such as tandem mass spectrometry (MS/MS), the molecule can be fragmented in a controlled manner. The resulting fragment ions would provide valuable information about the connectivity of the different parts of the molecule. Expected fragmentation pathways for this compound would include the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the bond between the α- and β-carbons, and fragmentation of the pyrazole ring.

X-ray Crystallography for Solid-State Structural Analysis

While NMR and MS provide detailed information about the structure in solution and the gas phase, respectively, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity established by NMR and would also reveal details about the conformation of the molecule in the solid state, including the relative orientation of the pyrazole ring and the alanine side chain. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, would be elucidated.

Single-Crystal X-ray Diffraction of Pyrazolylalanine Compounds and Analogs

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a dedicated SC-XRD study for this compound is not publicly available, analysis of closely related pyrazole-containing structures provides significant insight into the expected crystallographic parameters.

Detailed structural information has been obtained for analogs such as 1,5-dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one and 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. nih.govresearchgate.netnih.govresearchgate.net These studies reveal the typical bond lengths, angles, and packing motifs characteristic of substituted pyrazole rings. For instance, the crystal structure of a C26H23N5O2S analog, which contains a 1,5-dimethyl-pyrazole moiety, was solved in the monoclinic crystal system. nih.govresearchgate.net Another analog, C12H12N6S, also crystallized in the monoclinic system, highlighting common packing preferences among such derivatives. researchgate.netnih.gov

The crystallographic data from these and other analogs are instrumental in predicting the likely solid-state structure of this compound.

| Parameter | Analog 1: C₂₆H₂₃N₅O₂S nih.govresearchgate.net | Analog 2: C₁₂H₁₂N₆S researchgate.netnih.gov | Analog 3: C₁₅H₁₃N₃O nih.gov |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/n | P2₁/c |

| a (Å) | 27.098 | 11.3278 | 9.5807 |

| b (Å) | 7.9045 | 8.3970 | 15.1720 |

| c (Å) | 22.308 | 15.4427 | 8.7370 |

| β (°) | 99.011 | 109.053 | 93.6180 |

| Volume (ų) | 4719.4 | 1388.43 | 1267.46 |

| Z | 8 | 4 | 4 |

Elucidation of Conformational Preferences in the Crystalline State

In related crystal structures, the planarity of the pyrazole ring is a consistent feature. nih.govresearchgate.net However, the substituents attached to the ring can exhibit significant torsional angles. For example, in one analog, the dihedral angle between a pyrazole ring and an adjacent phenyl ring was found to be 59.83°, while the angle between the pyrazole and a triazole ring was 68.01°, indicating substantial twisting to minimize steric hindrance. researchgate.netnih.gov In another derivative, the dihedral angle between the pyrazole and a phenyl ring was reported as 49.62(4)°. researchgate.net

For this compound, the key conformational determinant is the torsion angle around the C4(pyrazole)-Cβ(alanine) bond. The zwitterionic nature of the alanine moiety (NH₃⁺, COO⁻) in the solid state allows for the formation of extensive hydrogen-bonding networks. It is expected that intermolecular N-H···O and C-H···O hydrogen bonds will be the dominant interactions governing the crystal packing, creating layered or three-dimensional structures. nih.gov These interactions significantly influence the molecule's final conformation, favoring arrangements that maximize bonding efficiency. The analysis of phenylalanine derivatives has shown that the conformation can vary significantly, adopting unfolded or folded forms depending on the electrostatic interactions and hydrogen bonding within the crystal. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying functional groups and probing molecular structure. The spectra are unique for each compound, acting as a molecular "fingerprint." physchemres.org For this compound, the vibrational spectrum is a composite of the modes from the pyrazole ring, the alanine side chain, and the methyl substituents.

The key vibrational modes can be assigned to specific regions of the spectrum based on extensive studies of pyrazole and amino acid derivatives.

Pyrazole Ring Vibrations : The pyrazole heterocycle is characterized by several distinct vibrations. The C=N and C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Ring stretching and breathing modes are also found throughout the fingerprint region (1400-700 cm⁻¹). Aromatic C-H stretching from the pyrazole ring is expected above 3000 cm⁻¹. derpharmachemica.com

Alanine Moiety Vibrations : As a zwitterion, the alanine portion exhibits characteristic absorptions for the ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups. The asymmetric and symmetric stretching of the NH₃⁺ group appears as broad bands in the 3200-2800 cm⁻¹ range. The asymmetric stretching of the COO⁻ group gives rise to a strong band around 1600-1550 cm⁻¹, while the symmetric stretch is found near 1400 cm⁻¹.

Methyl Group Vibrations : The two methyl groups (at N1 and C5) will produce characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are typically observed in the 2980-2850 cm⁻¹ range. derpharmachemica.com Asymmetric and symmetric deformation (bending) modes appear near 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

The following table summarizes the expected characteristic vibrational frequencies for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H (Pyrazole) | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H (Methyl, Alanine) | Stretching | 2980 - 2850 | IR, Raman |

| Ammonium (NH₃⁺) | Stretching (Asymmetric/Symmetric) | 3200 - 2800 (broad) | IR |

| C=O (Carboxylate, Asymmetric) | Stretching | 1600 - 1550 | IR |

| C=N / C=C (Pyrazole Ring) | Stretching | 1600 - 1450 | IR, Raman |

| C-H (Methyl) | Deformation (Asymmetric) | ~1460 | IR |

| C=O (Carboxylate, Symmetric) | Stretching | ~1400 | IR |

| C-H (Methyl) | Deformation (Symmetric) | ~1380 | IR |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur) in a sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its elemental composition and purity.

For this compound, the molecular formula is C₈H₁₃N₃O₂. manchesterorganics.com The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements and its total molecular weight (183.21 g/mol ). Experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the correct stoichiometric formula and high purity of the sample. This technique is routinely used to characterize novel pyrazole derivatives following their synthesis. researchgate.net

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 52.44% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.15% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.93% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.47% |

| Total | 183.211 | 100.00% |

A comprehensive search for scholarly articles and computational chemistry data on "this compound" was conducted to generate the requested article. However, the search did not yield specific Density Functional Theory (DFT) or Molecular Dynamics (MD) simulation studies for this particular compound.

The existing scientific literature focuses on computational studies of other related pyrazole derivatives, such as pyrazole-carboxamides, or on the conformational analysis of the amino acid alanine itself. While there are numerous papers on the synthesis and experimental characterization of various 1,5-dimethyl-1H-pyrazol derivatives, specific theoretical and computational analyses as detailed in the requested outline—including geometry optimization, predicted spectroscopic parameters, HOMO-LUMO energy gaps, conformational dynamics, and solvent effects for this compound—are not available in the retrieved sources.

Due to the absence of specific research data for "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or irrelevant information from other compounds. Therefore, the requested article cannot be generated at this time.

Computational Chemistry and Theoretical Studies of 3 1,5 Dimethyl 1h Pyrazol 4 Yl Alanine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).

Advanced Theoretical Calculations (e.g., NBO analysis, Hyperpolarizability)

Advanced theoretical calculations provide deeper insights into the electronic structure and properties of a molecule.

DFT (Density Functional Theory) calculations are often employed for these analyses. For a pyrazole (B372694) derivative, NBO analysis would be used to study the delocalization of electron density, charge transfer interactions, and the nature of chemical bonds within the molecule. nih.govresearchgate.net This can reveal important information about the molecule's stability and reactivity.

Hyperpolarizability calculations are relevant for assessing a molecule's potential in nonlinear optical (NLO) applications. nih.gov These calculations would determine the molecule's response to an external electric field. For a pyrazole compound to be a good NLO candidate, it would typically need a high hyperpolarizability value, often compared to a standard reference material like urea. nih.gov

As dedicated research on 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine becomes available, a more specific and detailed analysis of its computational and theoretical properties can be compiled.

Following a comprehensive search of scientific literature, there is no publicly available preclinical research data regarding the molecular mechanisms and biological interactions of the specific chemical compound “this compound” for the outlined topics.

The investigation into its effects on various enzymes and kinases as specified in the request did not yield any research findings. Specifically, no studies were found detailing its activity or inhibition kinetics related to:

Cyclooxygenases (COX) and Lipoxygenases (LOX)

Carbonic Anhydrase

Cholinesterase Enzymes

DNA Gyrase and other Topoisomerases

Alpha-Glycosidase

Kinases such as p38MAPK, LRRK2, Aurora-A kinase, or EGFR kinase

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for “this compound” as this information does not appear to be present in the current body of scientific literature.

Investigation of Molecular Mechanisms and Biological Interactions in Pre Clinical Research

Enzyme Inhibition Studies and Kinetic Analysis

Meprin Alpha and Beta Enzyme Inhibition

Meprins α and β are zinc metalloproteases belonging to the astacin (B162394) family and are implicated in various physiological and pathological processes, making them potential therapeutic targets. nih.govtandfonline.com Research into the inhibition of these enzymes has explored various heterocyclic scaffolds, with the pyrazole (B372694) core showing significant promise. semanticscholar.org

Studies on a series of 3,4,5-substituted pyrazole derivatives have demonstrated potent, low nanomolar to picomolar inhibitory activity against both meprin α and meprin β. tandfonline.comnih.gov Structure-activity relationship (SAR) explorations revealed that modifications to the substituents on the pyrazole ring significantly modulate inhibitory activity and selectivity between the two meprin isoforms. semanticscholar.org For instance, the introduction of a halophenol moiety led to a substantial increase in activity against both meprin α and β. tandfonline.comresearchgate.net Docking studies suggest that these pyrazole-based inhibitors interact with key residues in the enzyme's active site, with the pyrazole core potentially forming π-π interactions with tyrosine residues and substituents addressing the S1 and S1' subpockets. tandfonline.com

Below is a table summarizing the inhibitory activities of representative pyrazole derivatives against meprin α and β.

| Compound | Ki(app) meprin α (nM) | Ki(app) meprin β (nM) | Selectivity Factor (β/α) |

| 3,5-diphenylpyrazole (7a) | 1.8 | 19.1 | 10.6 |

| Compound 14m | 0.08 | 0.21 | 2.6 |

| Compound 14p | 0.44 | 1.2 | 2.7 |

| Compound 21e | 2.3 | 42.1 | 18.3 |

| Data sourced from a study on 3,4,5-substituted pyrazoles. nih.gov |

Prokaryotic Arylamine N-acetyltransferase Enzyme Inhibition

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of arylamine and hydrazine (B178648) compounds. In prokaryotes, such as Mycobacterium tuberculosis, NAT is essential for survival, making it an attractive target for novel antitubercular agents. nih.gov

A series of 3,5-diaryl-1H-pyrazoles has been synthesized and evaluated as specific inhibitors of prokaryotic NAT enzymes. nih.gov This research was prompted by the discovery of a 3,5-diaryl-1H-pyrazole hit from a high-throughput screen that was found to inhibit the growth of M. tuberculosis. The study focused on optimizing this scaffold to enhance inhibitory potency against the NAT enzyme, thereby establishing a clear structure-activity relationship for this class of compounds as potential antitubercular drugs. nih.gov

Receptor Binding and Modulation Studies

Opioid Receptor Interactions

The opioid receptors, particularly the μ-opioid receptor (μOR), are critical targets for analgesia. Recent drug discovery efforts have focused on developing Gi-biased μOR agonists, which may offer pain relief with fewer side effects compared to conventional opioids. nih.gov

The pyrazole scaffold has been successfully utilized to develop novel opioid receptor modulators. One study reported the development of pyrazole-1-carboxamide derivatives as selective Gi-biased μOR agonists. An optimized compound from this series demonstrated potent inhibitory activity on cAMP levels (an indicator of Gi pathway activation) with an EC50 value of 87.1 nM, while showing no activity in the β-arrestin recruitment pathway. nih.gov

Furthermore, another study investigating regio-isomeric pyrazole compounds found that they exhibited agonist activity on the μOR. nih.gov The compounds LQFM-020, LQFM-021, and LQFM-039 were identified as μOR agonists with the following efficacy:

| Compound | μMOR Agonist Activity (EC50) |

| LQFM-020 | 117.4 μM |

| LQFM-021 | 98.9 μM |

| LQFM-039 | 86.3 μM |

| Data from electrophysiological analyses on Xenopus laevis oocytes expressing the receptor. nih.gov |

These findings indicate that the pyrazole core can be effectively tailored to achieve specific and potent interactions with opioid receptors.

Acid-Sensing Ion Channel Subtype 1 Alpha (ASIC-1α) Blockage

Acid-sensing ion channels (ASICs) are neuronal receptors for extracellular protons that are implicated in pain perception and various neurological disorders. nih.gov ASIC-1α, in particular, is a key subtype involved in these processes.

Research has demonstrated that pyrazole-based compounds can act as inhibitors of the ASIC-1α channel. In a study evaluating a series of regio-isomeric pyrazoles, all tested compounds were found to inhibit the ASIC-1α channel in electrophysiological analyses. nih.gov The inhibitory concentrations for these compounds are detailed in the table below.

| Compound | ASIC-1α Channel Inhibition (IC50) |

| LQFM-020 | 96.1 μM |

| LQFM-021 | 91.6 μM |

| LQFM-039 | 235.2 μM |

| Data from two-electrode voltage-clamp technique on Xenopus laevis oocytes. nih.gov |

This activity highlights another potential mechanism through which pyrazole-containing molecules like 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine could exert biological effects within the nervous system.

Other Relevant Receptor Targets for Ligand Binding

The versatility of the pyrazole scaffold allows for its interaction with a wide range of biological targets beyond those previously discussed. One notable example is the cannabinoid receptor type 1 (CB1), a key component of the endocannabinoid system.

A series of biarylpyrazole derivatives has been extensively studied as potent and specific antagonists for the CB1 receptor. nih.gov The lead compound in this class, SR141716A, served as a basis for detailed structure-activity relationship studies. These investigations identified key structural requirements for potent and selective CB1 receptor antagonism, which include:

A para-substituted phenyl ring at the 5-position of the pyrazole.

A carboxamido group at the 3-position.

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov

This work underscores the adaptability of the pyrazole core in designing ligands for diverse G-protein coupled receptors.

Cellular Target Engagement and Pathway Modulation in In Vitro Systems

The ultimate biological effect of a compound is determined by its ability to engage cellular targets and modulate signaling pathways within an in vitro or in vivo system. The pyrazole scaffold is a component of numerous molecules that have been shown to elicit potent cellular effects through specific target engagement.

For example, a novel thieno[2,3-c]pyrazole derivative, Tpz-1, was identified in a high-throughput screen for its potent and selective cytotoxic effects against a panel of human cancer cell lines. mdpi.com Mechanistic studies in HL-60 leukemia cells revealed that Tpz-1 engages multiple intracellular targets and pathways. It was found to interfere with cell cycle progression, disrupt microtubule and mitotic spindle formation, and modulate the phosphorylation status of key signaling kinases, including p38, CREB, Akt, and STAT3. mdpi.com

The ability to directly measure the interaction between a drug and its intended protein target within a cellular context is crucial for drug development. researchgate.net The broad spectrum of biological activities reported for various pyrazole derivatives suggests that this chemical class can effectively engage a wide array of intracellular targets, leading to the modulation of diverse cellular pathways. nih.govekb.eg

Antiproliferative Activity in Specific Cancer Cell Lines

Derivatives of 3,5-dimethyl-1H-pyrazole have demonstrated notable antiproliferative activity across a range of human cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative effects in MIA PaCa-2 pancreatic cancer cells. nih.gov Similarly, newly synthesized series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been tested for their in vitro antiproliferative activity against U937 cells, a human leukemia cell line. nih.gov

The broader class of pyrazole derivatives has been extensively studied for its anticancer potential. researchgate.net For example, 1,3,4-trisubstituted pyrazole derivatives have been evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF7), lung carcinoma (A549), prostatic cancer (PC3), and colon carcinoma (HCT116). researchgate.net Certain compounds within this series exhibited significant activity against these cell lines. researchgate.net Another class of related compounds, pyrazolo[3,4-d]pyrimidines, are recognized for their potential as antitumor agents, with some showing antiproliferative effects on U937 cancer cells in the low micromolar range. unife.it The anticancer properties of these pyrazolo[3,4-d]pyrimidines are often attributed to their ability to inhibit various protein kinases that are dysregulated in many cancers. unife.it

The following table summarizes the antiproliferative activity of selected pyrazole derivatives in various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Observed Activity | Reference |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (pancreatic) | Submicromolar antiproliferative activity | nih.gov |

| 3,5-dimethyl-1H-pyrazole-4-sulfonamides | U937 (leukemia) | In vitro antiproliferative activity | nih.gov |

| 1,3,4-trisubstituted pyrazoles | HepG2, MCF7, A549, PC3, HCT116 | Significant activity on target cell lines | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | U937 (leukemia) | Antiproliferative activity in low micromolar range | unife.it |

Inhibition of Tubulin Polymerization

Several pyrazole and pyrazoline derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for their anticancer effects. nih.govmdpi.comnih.gov By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, a series of pyrazoline derivatives bearing 3,4,5-trimethoxy phenyl and thiophene (B33073) moieties were synthesized and evaluated as tubulin polymerization inhibitors, with the most potent compound showing activity comparable to the positive control, Colchicine (B1669291). nih.gov

The design of pyrazole-containing compounds that target the colchicine binding site on tubulin is an active area of research. nih.gov Pyrazole-linked arylcinnamides and other pyrazole hybrid chalcone (B49325) conjugates have been developed as potential antiproliferative agents that exert their effect through significant tubulin polymerization inhibitory action. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds at the colchicine-binding site of the tubulin protein. nih.gov

Effects on Macromolecular Synthesis in Microorganisms

In the context of bacteria, the synthesis of D-alanine is crucial for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov D-alanine deficiency can lead to impaired peptidoglycan synthesis, resulting in increased susceptibility to antimicrobial agents. nih.gov This highlights a potential mechanism by which alanine (B10760859) analogues could interfere with bacterial macromolecular synthesis. Furthermore, pyranopyrazole derivatives have been investigated for their antiviral efficacy, with some compounds showing inhibitory capacity against human coronavirus by targeting the viral Mpro protein, which is essential for viral replication. mdpi.com

Modulation of Cellular Signaling Pathways

Certain pyrazole derivatives have been shown to modulate key cellular signaling pathways involved in cancer progression. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been found to reduce the activity of mTORC1 (mammalian target of rapamycin (B549165) complex 1) and to modulate autophagy. nih.gov These compounds were observed to increase basal autophagy but impair autophagic flux under starvation conditions, a dual activity that could be advantageous in cancer therapy. nih.gov

In another example, a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones was identified as highly selective inhibitors of p38 MAP kinase. nih.gov The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and is a target for anti-inflammatory and cancer therapies. X-ray crystallography revealed that these inhibitors bind to the ATP binding pocket of p38α, with a unique hydrogen bond contributing to their selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyrazolylalanine Derivatives

Impact of Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies of pyrazole derivatives have provided valuable insights into the structural features required for their biological activity. For cannabinoid receptor antagonists, key structural requirements for potent and selective activity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govelsevierpure.com The introduction of a p-iodophenyl group at the 5-position resulted in one of the most potent compounds in this series. nih.govelsevierpure.com

In the context of plant biology, SAR studies on pyrazole derivatives that induce a triple response in Arabidopsis seedlings found that introducing chlorine atoms on the phenyl ring of the benzenesulfonamide (B165840) moiety dramatically affects biological activity. nih.gov Specifically, a 3,4-dichlorophenyl derivative was identified as the most potent analogue among the synthesized compounds. nih.gov For amino-pyrazole derivatives with anti-inflammatory activity, the presence of a sulfonamide (SO2) group is important for COX-2 inhibition. mdpi.com

The table below summarizes key SAR findings for different classes of pyrazole derivatives.

| Compound Class | Biological Target/Activity | Key Substituent Effects on Potency/Selectivity | Reference |

| Pyrazole Carboxamides | Cannabinoid CB1 Receptor Antagonism | - Para-substituted phenyl at C5- Carboxamido at C3- 2,4-Dichlorophenyl at N1 | nih.govelsevierpure.com |

| Pyrazole Benzenesulfonamides | Triple Response in Arabidopsis | 3,4-Dichlorophenyl substitution on benzenesulfonamide moiety enhances activity | nih.gov |

| Amino-pyrazoles | COX-2 Inhibition | Sulfonamide (SO2) group is important for activity | mdpi.com |

Rational Design Principles for Enhanced In Vitro Activity

The rational design of novel pyrazole derivatives often employs strategies like molecular hybridization and integrated computational and synthetic approaches to enhance their therapeutic potential. researchgate.netnih.govnih.gov Molecular hybridization involves combining pharmacophoric elements from different bioactive molecules into a single hybrid compound to achieve improved therapeutic outcomes. nih.gov This strategy has been used to develop pyrazole-phthalazine hybrids as α-glucosidase inhibitors. nih.gov

Computational methods, including molecular docking and deep learning, are increasingly being used in the rational design process. nih.gov These techniques allow for the virtual screening of large libraries of compounds to identify candidates with high predicted binding affinity for a specific biological target. nih.gov For example, an integrated approach combining combinatorial chemistry, molecular docking, and deep learning was used to design novel pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov Binding free energy calculations helped to identify critical structural features, such as tryptamine (B22526) and N-phenyl fragments, for effective binding to the target protease. nih.gov These computational insights guide the synthesis of compounds with enhanced in vitro activity.

In-depth Analysis of this compound in Advanced Chemical Biology and Drug Discovery

The novel non-proteinogenic amino acid, this compound, has emerged as a compound of significant interest in the fields of chemical biology and medicinal chemistry. Its unique structural features, combining the versatile pyrazole core with an alanine moiety, provide a valuable platform for the development of complex molecular architectures and sophisticated biological tools. This article explores the multifaceted applications of this compound, focusing on its role as a privileged scaffold in synthesis, its use in creating molecular probes, and its contribution to preclinical drug design.

Future Directions and Emerging Research Avenues for 3 1,5 Dimethyl 1h Pyrazol 4 Yl Alanine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine and its derivatives is poised to embrace more efficient, cost-effective, and environmentally benign methodologies. While classical approaches to pyrazole (B372694) synthesis, such as the Knorr cyclization, have been foundational, emerging strategies are set to revolutionize the production of this and other similar unnatural amino acids.

Key Future Developments:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers the potential for rapid, high-yield synthesis of the pyrazole core, significantly reducing reaction times compared to conventional heating methods.

Solvent-Free and Green Catalysis: The use of solid-phase synthesis or reactions under solvent-free conditions, coupled with the exploration of recyclable and non-toxic catalysts like ammonium (B1175870) chloride, will be crucial in developing sustainable manufacturing processes. rsc.org

Chemoenzymatic Synthesis: Combining the precision of enzymatic reactions with the versatility of chemical synthesis presents a powerful approach for producing enantiomerically pure this compound. researchgate.net Enzymes such as pyrazolylalanine synthase, which catalyzes the formation of a similar natural product, could be engineered to accept 1,5-dimethyl-pyrazole as a substrate. wikipedia.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, purity, and scalability of the synthesis of this compound.

| Synthetic Methodology | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields |

| Green Catalysis | Reduced environmental impact, catalyst recyclability |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions |

| Flow Chemistry | Enhanced scalability and process control |

Integration of Advanced Computational Approaches in Structure-Based Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can guide the design of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Future Computational Strategies:

Molecular Docking and Virtual Screening: In silico screening of large compound libraries against known and novel biological targets will help identify promising derivatives of this compound. researchgate.netnih.govceon.rs Docking studies can predict the binding modes and affinities of these derivatives within the active sites of proteins, such as kinases and cyclooxygenases, which are known targets for pyrazole-containing drugs. nih.govceon.rs

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide a more accurate description of the electronic interactions between the pyrazolylalanine ligand and its biological target, aiding in the rational design of more potent inhibitors.

Pharmacophore Modeling and 3D-QSAR: By identifying the key structural features required for biological activity, pharmacophore models can guide the synthesis of new derivatives with improved properties. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine these models by correlating the 3D structure of the molecules with their biological activity. nih.gov

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial in the early stages of development to identify candidates with favorable drug-like characteristics. nih.govekb.eg

Discovery of Undiscovered Biological Targets and Mechanistic Pathways

While pyrazole derivatives are known to interact with a range of biological targets, the full therapeutic potential of this compound remains to be unlocked. Future research will focus on identifying novel protein targets and elucidating the underlying mechanisms of action.

Approaches for Target Identification:

Chemical Proteomics: Utilizing derivatives of this compound as chemical probes in activity-based protein profiling (ABPP) experiments can help identify novel cellular targets. nih.govbitesizebio.comsemanticscholar.orgresearchgate.netnih.gov

Phenotypic Screening: High-content screening of this compound and its analogs in various disease models can reveal unexpected therapeutic activities, which can then be followed by target deconvolution studies.

Bioinformatics and Systems Biology: Integrating data from genomic, proteomic, and metabolomic studies can help predict potential biological pathways and targets that may be modulated by this compound.

The pyrazole nucleus is a common feature in a multitude of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer drugs, and antivirals. nih.govnih.gov This precedent suggests that this compound could potentially interact with a wide array of protein families, such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. researchgate.netnih.gov

Development of Pyrazolylalanine-Derived Molecular Tools for Systems Biology

The unique structure of this compound makes it an attractive scaffold for the development of molecular tools to probe biological systems. These tools can provide valuable insights into complex cellular processes and aid in the validation of new drug targets.

Future Applications as Molecular Tools:

Chemical Probes: Functionalized derivatives of this compound can be synthesized to incorporate reporter tags (e.g., fluorophores, biotin) or photo-crosslinking moieties. These probes can be used for target identification and validation, as well as for imaging the subcellular localization of their protein targets.

Bioorthogonal Chemistry: The pyrazole moiety can be incorporated into bioorthogonal handles for "click" chemistry reactions. nih.govwikipedia.org This would allow for the specific labeling and tracking of biomolecules containing this unnatural amino acid in living cells without interfering with native biological processes. wikipedia.org

Activity-Based Probes (ABPs): By incorporating a reactive "warhead," derivatives of this compound can be designed as ABPs to covalently label the active sites of specific enzymes, enabling the study of their activity in complex biological samples. bitesizebio.comnih.gov

Expansion into High-Throughput Screening Libraries for New Biological Activities

To fully explore the therapeutic potential of the this compound scaffold, its inclusion in large-scale screening libraries is essential. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activities.

Strategies for Library Expansion:

Combinatorial Chemistry: The synthesis of large, diverse libraries of this compound derivatives can be achieved using combinatorial chemistry approaches, where different building blocks are systematically combined to generate a multitude of unique structures.

DNA-Encoded Libraries (DELs): This technology enables the synthesis and screening of massive libraries of compounds, often containing billions of molecules. rsc.orgrsc.orgncl.ac.uknih.govvipergen.com By attaching a unique DNA barcode to each pyrazolylalanine derivative, active compounds can be readily identified through DNA sequencing. rsc.orgvipergen.com

Fragment-Based Screening: Smaller, less complex fragments of this compound can be screened for weak binding to a target protein. Hits from this initial screen can then be elaborated into more potent lead compounds.

| Screening Approach | Key Advantages |

| Combinatorial Chemistry | Generation of large and diverse libraries |

| DNA-Encoded Libraries | Screening of billions of compounds simultaneously |

| Fragment-Based Screening | Higher hit rates and more efficient lead optimization |

By systematically exploring these future research avenues, the scientific community can unlock the full potential of this compound as a valuable scaffold for the development of novel therapeutics and as a versatile tool for advancing our understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine, and how can purity be optimized?